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Compound Name: Piprozolin

CAS No.: 63250-48-6

Cat. No.: B610115 Get Quote

Executive Summary
Piprozolin (CAS: 17243-64-0) is a choleretic agent characterized by a highly functionalized

thiazolidin-4-one core.[1][2] Its chemical structure features an exocyclic ethylidene acetate

moiety at position 2, an ethyl group at the ring nitrogen (N-3), and a piperidine ring at position

5.[1]

The synthesis presents unique challenges in regioselectivity (N-alkylation vs. O-alkylation) and

stereochemical control (Z/E isomerism of the exocyclic double bond).[1] This guide delineates

the robust 4-step "Satzinger Sequence," validated for industrial scalability and high purity.

Retrosynthetic Analysis
To understand the forward synthesis, we first deconstruct the molecule.[1] The strategic

disconnections reveal the thiazolidinone core as the primary scaffold, assembled from acyclic

precursors.[1]

Disconnection 1 (C5–N): The piperidine moiety is introduced via nucleophilic substitution,

implying a halogenated precursor at C5.[1]

Disconnection 2 (N3–Ethyl): The N-ethyl group is installed via alkylation of the secondary

amide, leveraging the acidity of the N-H bond in the thiazolidinone ring.[1]
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Disconnection 3 (Heterocyclic Core): The 1,3-thiazolidine-2-ylidene ring is formed via the

cyclocondensation of Ethyl Cyanoacetate and Ethyl Mercaptoacetate (Ethyl Thioglycolate).

[1]
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Figure 1: Retrosynthetic breakdown of Piprozolin identifying key strategic bonds.[1][2]

Detailed Synthesis Pathway[3][4]
Phase 1: Construction of the Thiazolidinone Core
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The synthesis begins with the cyclocondensation of two ester derivatives.[1][2] This is a critical

step that establishes the heterocyclic ring and the exocyclic double bond.[1][2]

Reagents: Ethyl cyanoacetate (1.0 eq), Ethyl mercaptoacetate (1.1 eq).[1]

Conditions: Catalytic base (e.g., Ammonia or Triethylamine), solvent-free or Ethanol, mild

heat (40–60°C).[1]

Mechanism:

Nucleophilic Attack: The thiol group of ethyl mercaptoacetate attacks the nitrile carbon of

ethyl cyanoacetate (Pinner-like reaction).[1][2]

Cyclization: The resulting thioimidate intermediate undergoes intramolecular cyclization

where the nitrogen attacks the ester carbonyl of the mercaptoacetate.[1][2]

Elimination: Loss of ethanol yields the stable thiazolidin-4-one ring.[1][2]

Intermediate Formed:Ethyl (4-oxo-thiazolidin-2-ylidene)acetate (Intermediate A).[1][2]

Phase 2: Regioselective N-Alkylation
The nitrogen at position 3 (N-3) is part of a lactam-like system and is sufficiently acidic for

alkylation.[1][2]

Reagents: Diethyl sulfate (Et₂SO₄) or Ethyl Iodide (EtI); Base (K₂CO₃ or NaOEt).[1]

Conditions: Acetone or DMF, reflux.[1]

Process Note: Control of pH and stoichiometry is vital to prevent O-alkylation (formation of

the lactim ether).[1] The N-alkylated product is thermodynamically favored under basic

conditions.[1][2]

Intermediate Formed:Ethyl (3-ethyl-4-oxo-thiazolidin-2-ylidene)acetate (Intermediate B).[1][2]

Phase 3: C-5 Activation (Bromination)
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To introduce the piperidine ring, the C-5 position (alpha to the carbonyl) must be activated.[1]

This methylene group is "active" but requires careful halogenation to avoid over-bromination.[1]

[2]

Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

Conditions: Glacial acetic acid or CCl₄, low temperature (0–10°C).[1]

Mechanism: Electrophilic substitution at the enolizable C-5 position.[1][2]

Intermediate Formed:Ethyl (5-bromo-3-ethyl-4-oxo-thiazolidin-2-ylidene)acetate

(Intermediate C).[1][2]

Phase 4: Nucleophilic Substitution (Final Coupling)
The final step involves the displacement of the bromide by piperidine.[1][2]

Reagents: Piperidine (excess or 1.1 eq with auxiliary base).

Conditions: Benzene or Toluene, room temperature to mild reflux.[1]

Mechanism: S_N2 nucleophilic substitution.[1][2] The secondary amine (piperidine) attacks

C-5, displacing the bromide ion.[1]

Final Product:Piprozolin.
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Figure 2: Step-by-step synthesis pathway from acyclic precursors to Piprozolin.
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Key Intermediates and Physicochemical Data[1][2]
[3][5][6][7]
The following table summarizes the critical intermediates isolated during the process.

Monitoring these via HPLC/TLC is essential for quality control.[1][2]

Stage Compound Name Role
Key Spectroscopic
Feature (Expected)

Start Ethyl Cyanoacetate Precursor IR: ~2260 cm⁻¹ (C≡N)

Int A

Ethyl (4-oxo-

thiazolidin-2-

ylidene)acetate

Core Scaffold

IR: ~3100 cm⁻¹ (NH),

~1680 cm⁻¹ (C=O

amide)

Int B

Ethyl (3-ethyl-4-oxo-

thiazolidin-2-

ylidene)acetate

N-Alkylated

NMR: Triplet/Quartet

for N-Ethyl group;

Loss of NH signal.[1]

[2]

Int C

Ethyl (5-bromo-3-

ethyl-4-oxo-

thiazolidin-2-

ylidene)acetate

Electrophile

Mass Spec:

Characteristic M+ and

M+2 (1:1 ratio) for Br

isotope.[1][2]

Final Piprozolin API

NMR: Multiplets for

Piperidine ring (1.5-

1.7 ppm, 2.5-2.7

ppm).[1]

Process Optimization & Troubleshooting (Expert
Insights)
As a Senior Application Scientist, the following "self-validating" protocols are recommended to

ensure reproducibility:

Controlling Exocyclic Geometry (Z vs E): The biological activity of Piprozolin is specific to

the (Z)-isomer.[1] The cyclocondensation (Step 1) typically favors the thermodynamic (Z)-
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isomer due to steric relief between the ester group and the ring carbonyl.[1]

Validation: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy to confirm the

proximity of the vinylic proton to the ring sulfur or nitrogen.[1][2]

Bromination Specificity (Step 3): Over-bromination can occur at the alpha-position of the

exocyclic ester group or on the ethyl side chain.[1][2]

Protocol: Perform bromination in glacial acetic acid at 0°C. The polar solvent stabilizes the

intermediate enol, directing bromination specifically to the C-5 position of the ring.[1]

Monitor reaction progress via TLC (disappearance of starting material) to prevent di-

bromination.[1][2]

Piperidine Substitution (Step 4): This reaction is highly exothermic.[1][2]

Protocol: Add piperidine dropwise to a cooled solution of the bromo-intermediate.[1][2] Use

a non-polar solvent like benzene or toluene to precipitate the piperidine hydrobromide salt

byproduct, which drives the reaction to completion and simplifies purification (filtration).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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